molecular formula C10H12N2O B13983749 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13983749
M. Wt: 176.21 g/mol
InChI Key: DVJSWLBTNLNJPH-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may interact with the GABA A receptor, leading to inhibitory effects . The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2O/c1-13-8-7-12-6-4-9-3-2-5-11-10(9)12/h2-6H,7-8H2,1H3

InChI Key

DVJSWLBTNLNJPH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1N=CC=C2

Origin of Product

United States

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